N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-4-tert-butylbenzamide is a synthetic organic compound belonging to the class of thiazole derivatives. It has gained interest in scientific research primarily due to its potential biological activity, specifically its reported neuraminidase inhibitory activity []. Thiazole derivatives are known for their diverse biological properties, including anticancer, antibacterial, antifungal, and antiviral activities.
Synthesis Analysis
The synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-4-tert-butylbenzamide is achieved through a multi-step process involving the reaction of appropriately substituted thiazole derivatives with 4-tert-butylbenzoyl chloride []. The specific synthetic route and reaction conditions can influence the yield and purity of the final product. Further details regarding specific reagents, catalysts, reaction times, and purification methods are required for a comprehensive synthesis analysis.
Mechanism of Action
The mechanism of action of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-4-tert-butylbenzamide has not been elucidated. Its reported neuraminidase inhibitory activity [] suggests that it might interfere with the enzymatic activity of neuraminidase, a crucial enzyme for the replication cycle of influenza viruses. Further studies are necessary to understand the specific molecular interactions and pathways involved in its biological activity.
Applications
While N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-4-tert-butylbenzamide is a relatively new compound, its reported neuraminidase inhibitory activity [] suggests promising applications in several areas of scientific research:
Compound Description: This series of compounds represents a class of novel molecules synthesized and evaluated for their anticancer activity. They were developed by reacting N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, followed by a reaction with ethylenediamine. Preliminary screening results from the National Cancer Institute's Developmental Therapeutic Program (DTP) suggest these compounds hold promise as potential anticancer agents. []
Relevance: This class of compounds shares the core 5-benzyl-1,3-thiazol-2-yl structure with N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide. The primary difference lies in the replacement of the 4-tert-butylbenzamide moiety with a 4,5-dihydro-1H-imidazole-2-carboxamide group. This structural modification highlights the exploration of diverse amide substituents on the thiazole ring for potential anticancer activity. []
Relevance: BF1 shares the 5-benzyl-1,3-thiazol-2-yl core with N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide. The distinction lies in the amide substituent, with BF1 bearing a 3,5-dimethyl-1-benzofuran-2-carboxamide group instead of the 4-tert-butylbenzamide group. This comparison emphasizes the influence of different amide substituents on the biological activities of these thiazole derivatives. [, ]
Compound Description: PP2 is another thiazole derivative studied alongside BF1 for its effects on pro- and antioxidant processes in mice, and for its impact on intracellular structure and mitochondrial functions in murine lymphoma cells. [, ] While PP2, at concentrations of 1, 10, and 50 μM, did not significantly alter the levels of superoxide radicals, catalase activity, or SOD activity in the liver homogenates of either healthy or tumor-bearing mice, it did demonstrate a reduction in TBA-positive products in both groups. [] In murine lymphoma cells, PP2, at a concentration of 50 μM, induced a significant decrease in mitochondrial potential after a 15 min incubation, further suggesting the involvement of mitochondria in the cytotoxic effects of thiazole derivatives. []
Relevance: Although PP2 differs more significantly from N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide in its overall structure, both compounds belong to the broader category of thiazole derivatives. The research on PP2, alongside BF1, emphasizes the potential of this chemical class for exhibiting cytotoxic effects and influencing cellular processes. [, ]
Compound Description: This compound is a potent and selective diacylglycerol acyltransferase-1 (DGAT-1) inhibitor. In preclinical studies using KKAy mice fed a high-fat diet, compound 9 effectively reduced body weight gain and white adipose tissue weight without impacting overall food intake. This suggests its potential as a therapeutic agent for treating obesity and metabolic syndrome. []
Relevance: Compound 9 shares a similar scaffold with N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide, particularly the N-(5-benzyl-1,3-thiazol-2-yl)amide moiety. The key difference lies in the presence of a 4-phenyl substituent on the thiazole ring and a 4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide group instead of the 4-tert-butylbenzamide group. This structural comparison highlights the exploration of variations within the thiazole and amide moieties for developing DGAT-1 inhibitors. []
Compound Description: This group of compounds represents a novel series of molecules synthesized and evaluated for their anticancer activity. They were prepared by reacting 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. The compounds displayed promising anticancer activity, particularly against melanoma and breast cancer cell lines. []
Relevance: This series of compounds features the N-(5-R-benzylthiazol-2-yl)acetamide core, closely resembling N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide. The key difference lies in the presence of a 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl) substituent on the acetamide group. This structural variation highlights the exploration of different substituents on the acetamide moiety for modulating the biological activity of thiazole-based compounds. []
N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acet- and propionamides
Compound Description: This series of novel compounds was synthesized and evaluated for antimicrobial activity. The compounds were prepared by reacting 5-(4-R-benzyl)-1,3-thiazole-2-amines with (5-R1-benzylidene-4-oxo-2-thioxotiazolidin-3-yl)acetic- and propionic acid chlorides. Some of the compounds exhibited significant activity against Staphylococcus aureus ATCC No. 25923, demonstrating their potential as antimicrobial agents. []
Compound Description: PF-06767832 is a highly potent and selective muscarinic M1 receptor positive allosteric modulator (PAM) developed for the treatment of cognitive impairments in schizophrenia and Alzheimer's disease. Preclinical studies demonstrated its efficacy in improving cognitive function, but also revealed cholinergic side effects associated with M1 activation, despite its selectivity over other muscarinic receptor subtypes. []
Relevance: PF-06767832, while not directly structurally related to N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide, both compounds belong to the broader category of molecules containing a thiazole ring and an amide moiety. The research on PF-06767832 highlights the potential of these structural features in developing therapeutic agents targeting the central nervous system. []
5-Substituted-2-thiazol-4-n-propylpiperazines
Compound Description: This series of non-imidazole histamine H3 ligands was synthesized and evaluated for their in vitro and in vivo activity. The lead compound, ADS-531 (N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine), displayed high potency towards guinea pig jejunal H3 receptors. Further studies with ADS-531 demonstrated nanomolar affinity for both rat and human histamine H3 receptors and showed effects on dopamine, noradrenaline, and serotonin concentrations in the brain after subchronic administration in rats. []
Relevance: These compounds, while not directly comparable to N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide in their overall structure, share the common presence of a thiazole ring. The research on this series underscores the versatility of thiazole-containing molecules in targeting diverse biological pathways, including those related to neurotransmission. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.